3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole

Description

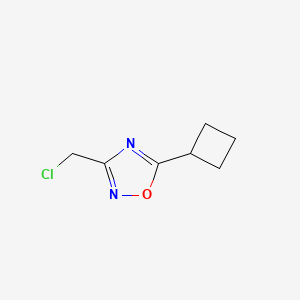

3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole (CAS: 959237-80-0) is a heterocyclic compound with the molecular formula C₇H₉ClN₂O . Its structure features a 1,2,4-oxadiazole core substituted at position 3 with a chloromethyl group (-CH₂Cl) and at position 5 with a cyclobutyl ring.

Propriétés

IUPAC Name |

3-(chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-4-6-9-7(11-10-6)5-2-1-3-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNJTQRSUDKTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutylcarboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to modify the oxadiazole ring or other functional groups attached to it.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxyl groups.

Applications De Recherche Scientifique

3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound can be used as a probe to study biological processes and interactions. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole depends on its specific application and the target it interacts with. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Reactivity and Stability

The reactivity and stability of 1,2,4-oxadiazoles are heavily influenced by substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., thienyl) enhance electrophilic reactivity, while electron-donating groups (e.g., tert-butyl) stabilize the oxadiazole ring .

- Stability : Cyclobutyl’s ring strain may lower thermal stability relative to tert-butyl or phenyl analogs, which benefit from resonance or hyperconjugation .

Key Observations:

- Cardiotoxicity Risk : Triaryl oxadiazoles (e.g., 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl derivatives) exhibit significant cardiotoxicity, likely due to apoptosis in cardiomyocytes . In contrast, 3-(chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole’s smaller substituents may mitigate this risk, though empirical data are needed .

- Enzyme Inhibition : Substituent flexibility (e.g., chloromethyl) allows derivatization into enzyme inhibitors, as seen in N-myristoyltransferase inhibitors .

Key Observations:

- Precursor Availability : Cyclobutane-containing precursors (e.g., cyclobutanecarbonitrile) are less commercially accessible than aryl or alkyl nitriles .

- Yield Optimization : Bulky substituents (e.g., tert-butyl) often require longer reaction times or elevated temperatures to achieve acceptable yields .

Activité Biologique

3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring system, which is known for its pharmacological potential. The chloromethyl group at position 3 and the cyclobutyl moiety at position 5 contribute to its unique chemical properties and biological interactions.

Antimicrobial Activity

Recent studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) Studies : Various derivatives of oxadiazoles have been tested against Gram-positive and Gram-negative bacteria. Compounds similar to 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole have demonstrated MIC values ranging from 5 to 15 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole | TBD | TBD |

| Oxadiazole Derivative A | 5 | S. aureus |

| Oxadiazole Derivative B | 10 | E. coli |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively researched. Specifically:

- Cytotoxicity Assays : Compounds have been screened against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast cancer (MCF7). The IC50 values for some oxadiazoles were reported as low as 0.67 µM, indicating potent cytotoxic activity .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| PC-3 | 0.67 | Oxadiazole Derivative X |

| HCT-116 | 0.80 | Oxadiazole Derivative Y |

| MCF7 | 0.87 | Oxadiazole Derivative Z |

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, oxadiazoles have shown promise in anti-inflammatory applications. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that compounds with a chloromethyl group exhibited enhanced activity compared to their non-chloro counterparts .

- Cytotoxicity in Cancer Models : Another significant study focused on the cytotoxic effects of various oxadiazoles on cancer cell lines. The findings revealed that modifications in the oxadiazole structure significantly influenced their efficacy against specific cancer types .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer: The synthesis of 1,2,4-oxadiazoles typically involves cyclization of amidoximes with acyl chlorides or activated carboxylic acid derivatives. For example, 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles can be synthesized by reacting hydroxylamine derivatives with chlorinated acyl precursors under alkaline conditions . Optimization strategies include controlling reaction temperature (50–80°C), using polar aprotic solvents (e.g., DMF or acetonitrile), and introducing catalytic bases like triethylamine to enhance cyclization efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products .

Q. What spectroscopic and analytical techniques are most effective for characterizing 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole, and what key spectral signatures should researchers expect?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: The chloromethyl group (-CH₂Cl) appears as a singlet near δ 4.5–4.8 ppm. Cyclobutyl protons show complex splitting patterns (δ 1.8–3.2 ppm) due to ring strain .

- ¹³C NMR: The oxadiazole ring carbons resonate at δ 160–170 ppm, while the chloromethyl carbon appears at δ 40–45 ppm .

- IR Spectroscopy: Strong absorption bands at 1540–1560 cm⁻¹ (C=N stretch) and 680–720 cm⁻¹ (C-Cl stretch) confirm the oxadiazole core and chloromethyl group .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₇H₈ClN₂O). High-resolution MS (HRMS) is recommended for exact mass validation .

Q. What are the recommended storage and handling protocols for 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole to ensure chemical stability and safety in laboratory settings?

- Methodological Answer:

- Storage: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the chloromethyl group. Desiccants (e.g., silica gel) should be used to avoid moisture exposure .

- Handling: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with reducing agents or strong bases, which may trigger decomposition. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry tools (e.g., Gaussian software) predict the reactivity and electronic properties of 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole derivatives?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electronic properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and bond dissociation energies. For example, Gaussian-based studies on analogous 1,2,4-oxadiazoles have predicted nitro group stability in energetic materials, guiding synthetic prioritization . Researchers should validate computational predictions with experimental DSC (Differential Scanning Calorimetry) to assess thermal stability .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR shift discrepancies) when synthesizing novel analogs?

- Methodological Answer: Contradictory NMR data may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC): To assign proton-carbon correlations and confirm ring substitution patterns .

- X-ray Crystallography: Definitive structural confirmation, especially for cyclobutyl derivatives with complex stereoelectronic effects .

- Variable Temperature NMR: To detect dynamic processes (e.g., ring puckering in cyclobutyl groups) that cause peak broadening .

Q. How does the cyclobutyl substituent influence thermal stability and decomposition pathways compared to other substituents?

- Methodological Answer: Cyclobutyl groups introduce ring strain, which can lower thermal stability compared to phenyl or methyl substituents. DSC analysis of analogous compounds shows decomposition onset temperatures: cyclobutyl (~180°C) < phenyl (~220°C) < methyl (~250°C) . Decomposition pathways involve C-Cl bond cleavage followed by ring-opening reactions. Researchers should use thermogravimetric analysis (TGA) paired with GC-MS to identify volatile byproducts .

Q. What experimental approaches evaluate the bioactivity of 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole derivatives in pharmacological models?

- Methodological Answer:

- In Vitro Assays: Screen for kinase inhibition (e.g., GSK-3β) using fluorescence polarization assays. Structural analogs with pyridyl or sulfonamide groups have shown IC₅₀ values <1 µM in Alzheimer’s disease models .

- SAR Studies: Modify the cyclobutyl group to smaller (cyclopropyl) or bulkier (adamantyl) substituents and assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell model) .

- In Vivo Testing: Use rodent models to evaluate pharmacokinetics (oral bioavailability, half-life) and target engagement (e.g., β-amyloid reduction in brain tissue) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.